molecular formula C10H13NO2 B158466 N-Methoxy-N,2-dimethylbenzamide CAS No. 130250-61-2

N-Methoxy-N,2-dimethylbenzamide

Cat. No. B158466
M. Wt: 179.22 g/mol
InChI Key: VXCBISJCEBDQAL-UHFFFAOYSA-N
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Patent
US07026339B2

Procedure details

To a premixed solution of 2-methylbenzoic acid (7.5 mmol), EDCl (1.5 mmol) and DMAP (3.0 mmol) in DMA 40 mL and DCM 13 mL is added dimethylhydroxylamine hydrochloride (1.5 mmol). The reaction is stirred at room temperate over night. The reaction mixture is then filtered. The filtrate is diluted with EtOAc and washed with water, 10% NaHSO4 and brine. The solution is dried over Na2SO4 and the solvent is evaporated. A light yellow oil N-methoxy-N,2-dimethylbenzamide is obtained in 80% yield.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:11]CN=C=NCCCN(C)C.Cl.Cl.[CH3:24][N:25](C)[OH:26]>CN(C1C=CN=CC=1)C.CC(N(C)C)=O.C(Cl)Cl>[CH3:11][O:26][N:25]([CH3:24])[C:4](=[O:5])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.5 mmol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.5 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1.5 mmol
Type
reactant
Smiles
Cl.CN(O)C
Name
Quantity
3 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperate over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with EtOAc
WASH
Type
WASH
Details
washed with water, 10% NaHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
CON(C(C1=C(C=CC=C1)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.